D-Fructose 6-phosphate dipotassium salt, commonly referred to as fructose-1,6-diphosphate (FDP), is a glycolytic intermediate with a significant role in various metabolic pathways. It has been the subject of numerous studies due to its potential therapeutic applications and regulatory functions in metabolism. FDP has been shown to cross cell membranes, enhance glycolytic flux, and exert effects on energy production, contractile function, and metabolic regulation in different tissues14.
FDP's mechanism of action is multifaceted, involving both direct and indirect effects on cellular metabolism. It has been demonstrated to improve recovery of contractile function in the postischemic heart by increasing glycolytic flux, which is a crucial energy source during early reperfusion. This is associated with increased glucose uptake and higher levels of adenosine triphosphate (ATP) and phosphocreatine1. In the context of anticonvulsant activity, FDP may alter brain metabolism by increasing the flux of glucose through the pentose phosphate pathway, leading to the generation of NADPH and the reduction of glutathione, which has anticonvulsant properties2. Additionally, FDP has been found to inhibit adenylosuccinate synthetase in rat skeletal muscle, suggesting a regulatory role in the synchronization of glycolysis and the purine nucleotide cycle3. Furthermore, FDP has been shown to induce nitric oxide synthase in macrophages, which may help mitigate the adverse effects of lipopolysaccharide (LPS) by regulating the generation of nitric oxide (NO)5.
FDP has been used clinically to treat conditions such as congestive heart failure and has shown promise in improving survival rates in animal models of shock. It has been reported to reverse shock and improve survival in animals given systemic LPS, suggesting potential applications in managing endotoxin-related shock58. Moreover, FDP's anticonvulsant activity in acute seizure models indicates its potential use in neurological disorders2.
In healthy subjects, FDP has been observed to modulate carbohydrate metabolism, enhancing carbohydrate utilization and increasing serum concentrations of inorganic phosphate and intraerythrocytic ATP. It also appears to influence lipid metabolism, as indicated by a decrease in plasma cholesterol and triglycerides4.
FDP has been associated with improved recovery of diastolic and systolic function in the heart following ischemia/reperfusion injury. This is linked to its ability to increase glucose uptake and maintain higher phosphocreatine levels during reperfusion1. Additionally, FDP's membrane-stabilizing action and inhibition of Ca++ entry into myocardial tissue suggest a protective role in cardiac function9.
The regulatory role of FDP in glycolysis and the purine nucleotide cycle has been highlighted in studies on rat skeletal muscle. FDP's inhibition of adenylosuccinate synthetase may play a crucial role in the oscillation of glycolysis in skeletal muscle3. Furthermore, FDP can act as a substrate to accelerate glycolysis, providing a potential mechanism for its effects on energy production and contractile function10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: